2-(4-methylpyridin-3-yl)prop-2-en-1-ol
Description
2-(4-Methylpyridin-3-yl)prop-2-en-1-ol is an allylic alcohol derivative featuring a pyridine ring substituted with a methyl group at the 4-position and a propenol moiety at the 3-position. The allylic alcohol group (prop-2-en-1-ol) introduces reactivity typical of conjugated systems, such as susceptibility to electrophilic addition or oxidation, while the 4-methylpyridine moiety contributes to lipophilicity and electronic effects that influence intermolecular interactions .
Properties
CAS No. |
2757958-61-3 |
|---|---|
Molecular Formula |
C9H11NO |
Molecular Weight |
149.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylpyridin-3-yl)prop-2-en-1-ol typically involves the reaction of 4-methylpyridine with propen-1-ol under specific conditions. One common method involves the use of a base catalyst to facilitate the reaction. The reaction is carried out at elevated temperatures to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of advanced purification techniques, such as distillation and chromatography, ensures the production of high-quality compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(4-methylpyridin-3-yl)prop-2-en-1-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The pyridine ring can undergo substitution reactions, where the methyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted pyridines depending on the reagents used.
Scientific Research Applications
2-(4-methylpyridin-3-yl)prop-2-en-1-ol has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-methylpyridin-3-yl)prop-2-en-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-(4-methylpyridin-3-yl)prop-2-en-1-ol can be contextualized by comparing it to related pyridine and heterocyclic derivatives. Below is an analysis based on substituent effects, ring systems, and alcohol moieties:
Substituent Variations on the Pyridine Ring
- 4-Methyl vs. Chloro-Dimethoxymethyl (): The compound 3-(2-chloro-3-(dimethoxymethyl)pyridin-4-yl)prop-2-yn-1-ol () features electron-withdrawing chloro and dimethoxymethyl groups, which enhance electrophilicity at the pyridine ring.
- Amino and Fluoro Substituents (): 3-(2-Amino-5-fluoropyridin-3-yl)prop-2-yn-1-ol () contains amino and fluorine substituents. The amino group facilitates hydrogen bonding (improving solubility in polar solvents), while fluorine introduces electronegativity and metabolic stability. The absence of such groups in the target compound may limit its solubility but enhance passive membrane diffusion .
Comparison of Alcohol Moieties
Prop-2-en-1-ol (Allylic Alcohol) vs. Prop-2-yn-1-ol (Propargyl Alcohol):
Propargyl alcohols (e.g., 3-(5,6-dimethoxypyridin-2-yl)prop-2-yn-1-ol, ) exhibit higher reactivity due to the sp-hybridized carbon, enabling click chemistry or alkyne-specific reactions. The allylic alcohol in the target compound offers conjugation stabilization but reduced reactivity compared to propargyl derivatives .- Pyrimidine vs. Pyridine Systems (): Compounds like 1-{6-chloro-4-(methylamino)-2-(methylsulfanyl)pyrimidin-5-yl}-3-(4-methoxyphenyl)prop-2-en-1-ol () feature pyrimidine rings, which are more electron-deficient than pyridine.
Physicochemical Properties
The table below summarizes key differences inferred from structural analogs:
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